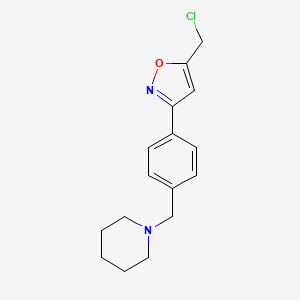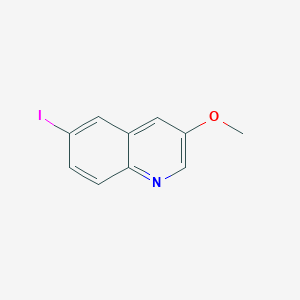![molecular formula C18H15NO3 B11841690 4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid CAS No. 6638-22-8](/img/structure/B11841690.png)
4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid is a chemical compound known for its unique properties and applications It is a derivative of benzoic acid, where the amino group is substituted with a 2-hydroxynaphthalen-1-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid typically involves the condensation of 2-hydroxynaphthaldehyde with 4-aminobenzoic acid. The reaction is carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as ammonium acetate can be employed to facilitate the reaction and improve the overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photoluminescent properties.
Industry: Utilized in the development of mechanochromic luminescent materials for pressure sensing and mapping.
Mécanisme D'action
The mechanism of action of 4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid involves its ability to undergo aggregation-induced emission (AIE) and intramolecular charge transfer (TICT) mechanisms. These mechanisms allow the compound to exhibit unique photoluminescent properties, making it useful in various applications such as optical data storage and pressure sensing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(2-Hydroxy-1-naphthalenyl)methylene]amino]-3-methyl benzoic acid
- **2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Uniqueness
4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid is unique due to its combination of a naphthalene moiety with a benzoic acid derivative, which imparts distinct photoluminescent properties. This makes it particularly valuable in applications requiring mechanochromic luminescence and pressure sensing .
Propriétés
Numéro CAS |
6638-22-8 |
|---|---|
Formule moléculaire |
C18H15NO3 |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
4-[(2-hydroxynaphthalen-1-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C18H15NO3/c20-17-10-7-12-3-1-2-4-15(12)16(17)11-19-14-8-5-13(6-9-14)18(21)22/h1-10,19-20H,11H2,(H,21,22) |
Clé InChI |
YDAPCHXTJWRWQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CNC3=CC=C(C=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11841608.png)

![Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11841622.png)


![6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate](/img/structure/B11841633.png)
![2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane](/img/structure/B11841636.png)


![1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11841671.png)

![Indeno[2,1-b]pyran, 4-phenyl-2-propyl-](/img/structure/B11841680.png)

![3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11841689.png)
